An In-depth Technical Guide to 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid: Structure, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid: Structure, Synthesis, and Therapeutic Potential
Executive Summary: This whitepaper provides a comprehensive technical overview of the heterocyclic compound 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid. This molecule represents a strategic hybridization of two pharmacologically significant scaffolds: 5-aminopyrazole and benzoic acid. Pyrazole derivatives are renowned for their wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] Similarly, the benzoic acid moiety is a common feature in many approved drugs. This guide, intended for researchers in medicinal chemistry and drug development, elucidates the molecule's structural features, proposes a detailed synthetic pathway with mechanistic insights, and explores its potential as a lead compound for therapeutic applications.
Introduction
In the landscape of modern drug discovery, the design of hybrid molecules that combine two or more pharmacophores into a single entity is a well-established strategy for developing novel therapeutic agents with potentially enhanced efficacy or novel mechanisms of action. The pyrazole nucleus is a privileged five-membered heterocyclic scaffold that forms the core of numerous clinically successful drugs, such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[2][5] Its unique chemical properties, including its aromaticity and the presence of two reactive nitrogen atoms, make it a versatile building block in medicinal chemistry.[6][7]
Specifically, 5-aminopyrazole derivatives serve as critical precursors for a vast array of fused heterocyclic systems and bioactive compounds, exhibiting activities ranging from enzyme inhibition to anticancer and antimicrobial effects.[8][9][10][11] When coupled with a benzoic acid moiety—a classic structural motif in drug design—the resulting compound, 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid, presents a compelling profile for investigation. This guide aims to provide a detailed examination of its structure, a robust protocol for its synthesis, and a forward-looking perspective on its potential applications.
Molecular Structure and Physicochemical Properties
Chemical Structure Elucidation
The formal IUPAC name, 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid, precisely defines the molecular architecture. The structure consists of:
-
A pyrazole ring , which is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.
-
An amino group (-NH₂) substituted at the C5 position of the pyrazole ring.
-
A methyl group (-CH₃) substituted at the C3 position of the pyrazole ring.
-
A benzoic acid moiety.
-
A crucial N-C bond linking the N1 atom of the pyrazole ring to the C2 position (the ortho position) of the benzoic acid ring.
Stereochemistry and Tautomerism
The target molecule is achiral and does not possess stereocenters. However, a significant chemical feature of aminopyrazoles is the potential for tautomerism. The amino group at the C5 position can exist in equilibrium with its imino tautomer, although the amino form is generally the most stable in aromatic pyrazole systems. Furthermore, in unsubstituted N-H pyrazoles, annular tautomerism (prototropy) is common, where the proton on N1 can migrate to N2.[4][12] In this N-substituted derivative, annular tautomerism is blocked, locking the aromatic system.
Physicochemical Properties
| Property | Predicted Value / Information | Source / Rationale |
| Molecular Formula | C₁₁H₁₁N₃O₂ | Based on structure |
| Molecular Weight | 217.23 g/mol | Calculated from formula |
| pKa (Acidic) | ~4-5 | Estimated for the carboxylic acid group |
| pKa (Basic) | ~2-3 | Estimated for the pyrazole and amino nitrogens |
| Calculated LogP | 1.5 - 2.5 | Varies by algorithm; indicates moderate lipophilicity |
| Hydrogen Bond Donors | 2 (COOH, NH₂) | Key for receptor interactions |
| Hydrogen Bond Acceptors | 4 (C=O, OH, N(pyrazole), NH₂) | Key for receptor interactions |
| Melting Point | >200 °C (decomposes) | Expected for crystalline solids with H-bonding; similar compounds melt at high temperatures.[13][14] |
| Solubility | Soluble in DMSO, DMF; slightly soluble in methanol; poorly soluble in water. | Typical for rigid aromatic structures with polar groups.[13] |
Synthesis and Characterization
Retrosynthetic Analysis
A logical approach to the synthesis involves disconnecting the N-aryl bond, which is the most synthetically challenging linkage to form. This suggests two primary starting materials: 5-amino-3-methylpyrazole and a 2-substituted benzoic acid derivative . This disconnection points towards a copper-catalyzed N-arylation reaction, such as an Ullmann condensation.
Proposed Synthetic Protocol: Ullmann Condensation
The Ullmann condensation is a classic method for forming C-N bonds between an amine (or a nitrogen heterocycle) and an aryl halide, mediated by a copper catalyst.[15][16] Modern protocols often use ligands to facilitate the reaction under milder conditions.[17]
Causality Behind Experimental Choices:
-
Aryl Halide: 2-Iodobenzoic acid is chosen over the bromide or chloride because the C-I bond is weaker, making it more reactive in the oxidative addition step with the copper catalyst.
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Catalyst System: A Cu(I) source like copper(I) iodide (CuI) is the active catalytic species. The addition of a ligand, such as L-proline or N,N'-dimethylethylenediamine (DMEDA), stabilizes the copper intermediates and increases reaction rates, allowing for lower temperatures.
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Base: A moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required. Its role is to deprotonate the pyrazole N-H, generating the nucleophilic pyrazolide anion needed to attack the copper-aryl complex.
-
Solvent: A high-boiling polar aprotic solvent like DMSO or DMF is used to ensure all reagents remain in solution at the required reaction temperature and to facilitate the ionic intermediates.
Step-by-Step Methodology:
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Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 5-amino-3-methylpyrazole (1.0 eq), 2-iodobenzoic acid (1.1 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.5 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen). Add anhydrous DMSO via syringe.
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and acidify to pH ~3-4 with 1M HCl. This protonates the carboxylate, causing the product to precipitate.
-
Purification: Filter the crude solid, wash with cold water, and then a minimal amount of cold diethyl ether to remove non-polar impurities. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
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// Products product [label="2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid"];
// Reaction Arrow reagents [label="CuI, L-Proline\nK₂CO₃, DMSO\n110 °C", shape=box, style=dashed, color="#5F6368"];
// Layout {rank=same; pyrazole; benzoic_acid;}
// Edges edge [dir=none]; struct1 [label=<pyrazole+benzoic_acid>]; struct1 -> reagents [dir=forward]; reagents -> product; } } Caption: Proposed synthesis via Ullmann condensation.
Structural Characterization
Confirmation of the final structure is achieved through a combination of standard spectroscopic techniques.
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¹H NMR Spectroscopy: The proton NMR spectrum (in DMSO-d₆) is expected to show distinct signals:
-
A singlet around 2.1-2.3 ppm (3H) for the C3-methyl group.
-
A singlet around 5.5-6.0 ppm (1H) for the C4-proton of the pyrazole ring.[18]
-
A broad singlet around 5.0-5.5 ppm (2H) for the C5-amino protons.
-
Four signals in the aromatic region (7.0-8.0 ppm) corresponding to the four protons on the disubstituted benzoic acid ring.
-
A very broad singlet downfield (>12 ppm) for the carboxylic acid proton.
-
-
¹³C NMR Spectroscopy: The spectrum should reveal 11 distinct carbon signals, corresponding to the 11 unique carbon atoms in the molecule. Key signals include the carboxyl carbon (~165-170 ppm), the five pyrazole carbons, and the six benzoic acid carbons.[19]
-
Mass Spectrometry (ESI-MS): In positive ion mode, the spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 218.09.
-
Infrared (IR) Spectroscopy:
-
Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).
-
Two N-H stretching bands from the primary amine (~3300-3500 cm⁻¹).
-
Strong C=O stretch from the carboxylic acid (~1700 cm⁻¹).
-
C=N and C=C stretching vibrations in the fingerprint region (~1450-1650 cm⁻¹).
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Applications in Drug Discovery
The structural combination of an aminopyrazole and a benzoic acid derivative suggests several promising avenues for therapeutic research. Pyrazole-containing compounds are known to target a wide array of biological entities.[1][3][5][20]
Pharmacological Potential
-
Kinase Inhibition: Many pyrazole derivatives function as ATP-competitive kinase inhibitors, a cornerstone of modern oncology. The aminopyrazole scaffold is particularly effective in targeting kinases like FGFR, making this compound a candidate for screening against various cancer cell lines.[21]
-
Anti-inflammatory Activity: The pyrazole core is present in COX-2 inhibitors like Celecoxib. This molecule could be evaluated for its ability to inhibit cyclooxygenase enzymes or other inflammatory targets like p38 MAP kinase.[7]
-
Antimicrobial Activity: Pyrazole derivatives have demonstrated potent activity against various bacterial and fungal strains.[2][7] The molecule could be tested for its minimum inhibitory concentration (MIC) against clinically relevant pathogens.
-
CNS Activity: Certain pyrazoles exhibit activity as anticonvulsants or antidepressants, potentially by modulating ion channels or neurotransmitter receptors.[7][22]
Workflow for Biological Screening
A logical screening cascade is crucial for efficiently evaluating the therapeutic potential of a new chemical entity.
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// Edges start -> in_vitro; in_vitro -> hit_id; hit_id -> secondary_assays [label=" Active "]; hit_id -> lead_gen [label=" Inactive ", style=dashed]; secondary_assays -> lead_gen; lead_gen -> adme; adme -> in_vivo; } } Caption: A typical workflow for preclinical drug discovery.
Conclusion
2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid is a structurally compelling molecule that merges two privileged pharmacophores. Its synthesis is achievable through established organometallic cross-coupling reactions like the Ullmann condensation. The inherent biological potential of its constituent parts makes it a high-value candidate for screening in a variety of therapeutic areas, most notably oncology, inflammation, and infectious diseases. This guide provides the foundational chemical knowledge—from structural analysis to a detailed synthetic protocol—to empower researchers to synthesize, characterize, and explore the full therapeutic potential of this promising compound. Future work should focus on the execution of the proposed synthesis, biological evaluation through the screening cascade, and subsequent structure-activity relationship (SAR) studies to optimize potency and drug-like properties.
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